Bicyclo[3.1.0]hexane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAXCFOBFPUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-52-2 | |
| Record name | bicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to Bicyclo 3.1.0 Hexane 1 Carboxylic Acid and Its Derivatives
Convergent Synthetic Pathways to the Bicyclo[3.1.0]hexane Skeleton
Convergent synthesis, which involves assembling a complex molecule from several individual fragments, provides an efficient route to the bicyclo[3.1.0]hexane core. These strategies often facilitate the rapid build-up of molecular complexity by forming multiple carbon-carbon bonds in a single step.
(3+2) Annulation Strategies
A novel and convergent approach to the bicyclo[3.1.0]hexane skeleton is through a (3+2) annulation process. nih.gov One such strategy involves the photoredox-mediated reaction between diester-substituted cyclopropenes and aminocyclopropanes. nih.gov This method represents the first (3+2) annulation of cyclopropenes and cyclopropanes, providing a convergent pathway to highly substituted bicyclo[3.1.0]hexanes. nih.govrsc.org The reaction can be initiated using either an organic or an iridium photoredox catalyst under blue LED irradiation, demonstrating broad applicability for a range of cyclopropene (B1174273) and cyclopropylaniline derivatives. rsc.orgresearchgate.net
This organocatalyzed, photoredox-mediated ring-opening of aminocyclopropanes is high-yielding and proceeds under mild conditions. nih.gov A key advantage of this method is its ability to create a bicyclic scaffold with three contiguous stereocenters, including an all-carbon quaternary center, from readily available reaction partners. nih.govrsc.orgresearchgate.net High diastereoselectivity has been achieved by using difluorocyclopropenes in combination with a bulky, removable substituent on the cyclopropylaniline. nih.govrsc.org
Another developed strategy involves a palladium-catalyzed cascade [1+2]/[3+2] annulation. This method uses a double deprotonation strategy involving 2-(cyanomethyl)allyl carbonates and Morita-Baylis-Hillman carbonates to construct complex bicyclo[3.1.0]hexane frameworks that feature three contiguous quaternary stereogenic centers with good to excellent enantioselectivity. researchgate.netnih.gov
Formal [2+1] Cycloaddition Approaches
The construction of the bicyclo[3.1.0]hexane skeleton can also be achieved through formal [2+1] cycloaddition reactions. A significant advancement in this area is the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source. d-nb.infonih.gov This process is facilitated by a Cu(I)/secondary amine cooperative catalyst and enables the single-step construction of the bicyclic skeleton with high efficiency. d-nb.infonih.govnih.gov
Preliminary mechanistic studies indicate that this formal [2+1] cycloaddition proceeds via a stepwise radical process. d-nb.infonih.gov This method is notable for its use of a simple methylene (B1212753) group as the C1 source, which offers advantages in terms of starting material availability, operational safety, and atom economy compared to methods requiring prefunctionalized precursors like carbenes. d-nb.info The reaction has a broad substrate scope, accommodating various terminal and internal alkenes. d-nb.infonih.gov
Intramolecular Radical Cyclopropanation
Expanding on the formal [2+1] cycloaddition, intramolecular radical cyclopropanation has emerged as a powerful tool for synthesizing bicyclo[3.1.0]hexane derivatives, particularly those with sterically congested vicinal all-carbon quaternary stereocenters. d-nb.infonih.govresearchgate.net This synthetic challenge is addressed by a copper(I)/secondary amine cooperative catalytic system that effectively facilitates the cyclopropanation of alkenyl aldehydes. nih.govresearchgate.net
The reaction demonstrates excellent functional group tolerance and is efficient for a wide range of substrates, including those with terminal and internal alkenes, as well as various substituted geminal alkenes. d-nb.infonih.gov The utility of this method is enhanced by its successful adaptation into an asymmetric process, providing an enantioselective route to chiral bicyclo[3.1.0]hexanes. d-nb.infonih.govresearchgate.net
| Catalyst System | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| Cu(I)/Secondary Amine | Alkenyl Aldehydes | Constructs vicinal all-carbon quaternary stereocenters | d-nb.infonih.gov |
| Cu(I)/Chiral Amine | Alkenyl Aldehydes | Achieves asymmetric transformation for enantioenriched products | nih.govresearchgate.net |
Cycloisomerization of Enynones and Related Substrates
Cycloisomerization of enynes represents a versatile and atom-economical method for synthesizing bicyclo[3.1.0]hexane derivatives. Transition metal catalysts, particularly gold and rhodium complexes, are effective in promoting these transformations. nih.govacs.org Cationic triphenylphosphinegold(I) complexes, for example, catalyze the cycloisomerization of 1,5-enynes to produce a wide array of bicyclo[3.1.0]hexene structures, including those with quaternary carbons. nih.gov This reaction tolerates substitution at all positions of the enyne and proceeds stereospecifically, with cis-olefins yielding cis-cyclopropanes and trans-olefins giving trans-cyclopropanes. nih.gov
In a different approach, the cycloisomerization of 7-en-2-yn-1-ones can be achieved using electrophilic halogenating agents in a metal-free system to produce gem-difluorinated and gem-chlorofluorinated bicyclo[3.1.0]hexanes. rsc.org Aluminum halides have also been shown to mediate the cycloisomerization of 7-en-2-ynones, leading to halogenated bicyclo[3.1.0]hexanes. rsc.orgrsc.org This reaction proceeds through the activation of the carbonyl group, a pathway distinct from the more common alkyne π-bond activation by transition metals. rsc.orgresearchgate.net The choice of the aluminum halide reagent (e.g., AlCl₃, Et₂AlCl) can influence the reaction's outcome and yield. rsc.org
| Catalyst/Reagent | Substrate | Product Type | Reference |
|---|---|---|---|
| Cationic Au(I) Complexes | 1,5-Enynes | Bicyclo[3.1.0]hexenes | nih.gov |
| Cationic Rh(I)/(S)-Segphos & Benzoic Acid | 1,6-Enynes | Enantioenriched 2-Alkylidenebicyclo[3.1.0]hexanes | acs.org |
| Electrophilic Halogenating Agents | 7-en-2-yn-1-ones | gem-Dihalogenated Bicyclo[3.1.0]hexanes | rsc.org |
| Aluminum Halides (e.g., AlCl₃) | 7-en-2-ynones | Halogenated Bicyclo[3.1.0]hexanes | rsc.orgrsc.org |
Enantioselective Synthesis of Bicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives
The development of enantioselective methods is crucial for accessing specific stereoisomers of bicyclo[3.1.0]hexane derivatives, which is often a requirement for applications in medicinal chemistry.
Asymmetric Catalytic Methods
Asymmetric catalysis provides the most direct and efficient route to enantioenriched bicyclo[3.1.0]hexane derivatives. A significant breakthrough has been the development of a catalytic asymmetric radical α-cyclopropanation of aldehydes. nih.gov By employing a cooperative catalytic system consisting of Cu(I) and a chiral secondary amine, this method allows for the direct and stereoselective construction of chiral bicyclo[3.1.0]hexane skeletons bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.infonih.govnih.gov
Similarly, the enantioselective cycloisomerization of 1,6-enynes can be achieved using a cationic rhodium(I) complex with a chiral ligand, such as (S)-Segphos, in the presence of benzoic acid. acs.org This method yields 2-alkylidenebicyclo[3.1.0]hexanes with high enantioselectivity. acs.org Furthermore, lipase-catalyzed asymmetric acetylation has been used as a practical method for the kinetic resolution of racemic bicyclo[3.1.0]hexan-2-ol, allowing for the separation of enantiomers which can then be converted into enantiomerically pure bicyclo[3.1.0]hexane carbocyclic nucleosides. nih.gov
A double deprotonation strategy has also been reported for the cascade [1+2]/[3+2] annulation of palladium-trimethylenemethanes and Morita-Baylis-Hillman carbonates, which constructs complex bicyclo[3.1.0]hexane frameworks with excellent stereoselectivities. rsc.org
Chiral Auxiliary-Mediated Transformations
The synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives can be achieved through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule into the substrate, which directs the stereochemical course of a subsequent ring-forming reaction. After the desired stereocenter(s) are set, the auxiliary can be cleaved to afford the enantiomerically enriched product.
A notable example of this approach is the synthesis of optically active 3-azabicyclo[3.1.0]hexane. In this method, an S-chiral p-tolylsulfinyl group serves as the chiral auxiliary. epa.gov The process begins with the attachment of the auxiliary to an acyclic precursor. The key step involves the treatment of a sulfoxide (B87167) with isopropylmagnesium chloride (i-PrMgCl) to generate a cyclopropylmagnesium carbenoid. This intermediate then undergoes an intramolecular 1,5-C-H insertion into a C-H bond adjacent to the nitrogen atom, effectively constructing the 3-azabicyclo[3.1.0]hexane skeleton. epa.gov The presence of the chiral sulfinyl group guides the insertion to occur in a stereoselective manner, leading to the formation of the optically active bicyclic product. epa.gov This methodology highlights the utility of sulfoxide-based auxiliaries in directing complex cyclization reactions.
General approaches in asymmetric synthesis often rely on chiral auxiliaries to control the formation of new stereocenters during a reaction. google.com The auxiliary is typically attached to the substrate before the key stereocenter-forming step and is later removed, a principle effectively applied in the synthesis of complex chiral molecules like bicyclo[3.1.0]hexane derivatives. google.come-bookshelf.de
Diastereoselective Control in Bicyclo[3.1.0]hexane Construction
Diastereoselective synthesis is a powerful tool for constructing the bicyclo[3.1.0]hexane framework with precise control over the relative stereochemistry of its multiple chiral centers. This control can be exerted by the substrate's existing stereochemistry or by the choice of reagents and catalysts.
A compelling example of substrate-controlled diastereoselectivity is the synthesis of a key bicyclic proline intermediate for the anti-HCV drug boceprevir. doi.org The synthesis commences with cis-cypermethric acid, a readily available material where a cyclopropane (B1198618) ring is pre-installed with a specific cis-orientation between a 2,2-dichlorovinyl group and a carboxylic acid side arm. This inherent stereochemistry is leveraged to direct the subsequent construction of the fused proline moiety, ensuring the desired diastereomer is formed. doi.org
Catalyst-controlled diastereoselectivity is prominently featured in transition metal-catalyzed reactions. For instance, in the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, high levels of diastereoselectivity can be achieved. nih.gov By carefully selecting the specific rhodium catalyst and the subsequent hydrolysis conditions, the reaction can be steered to selectively produce either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov Similarly, rhodium N-heterocyclic carbene-catalyzed tandem reactions have been developed that proceed with high diastereoselectivity to yield bicyclo[3.1.0]hexane products. acs.orgnih.gov Another effective method is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be highly diastereoselective, especially when using difluorocyclopropenes. rsc.orgresearchgate.net
| Starting Material | Reaction Type | Key Reagent/Catalyst | Diastereoselectivity | Product | Ref |
| cis-Cypermethric acid | Multi-step synthesis | Substrate control | High | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | doi.org |
| N-Boc-2,5-dihydropyrrole | Cyclopropanation | Dirhodium(II) catalyst | High (exo or endo) | exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates | nih.gov |
| Vinylic oxirane-alkyne | Tandem cycloaddition/rearrangement | Rhodium NHC complex | High | Bicyclo[3.1.0]hexane derivative | acs.orgnih.gov |
| Difluorocyclopropene & Aminocyclopropane | (3+2) Annulation | Photoredox catalyst | High | Difluorinated bicyclo[3.1.0]hexane | rsc.orgresearchgate.net |
Transition Metal-Catalyzed Routes to Bicyclo[3.1.0]hexane Systems
Transition metals are extensively used to catalyze the formation of the strained bicyclo[3.1.0]hexane ring system, offering efficient and often stereoselective pathways from various precursors. bohrium.com Metals such as rhodium, copper, gold, and palladium have been instrumental in developing novel cyclization, cycloisomerization, and C-H activation strategies. bohrium.comacs.org
Rhodium-Catalyzed Transformations
Rhodium catalysts are particularly effective in constructing bicyclo[3.1.0]hexane skeletons through carbene-mediated transformations. One of the most prominent methods is the intramolecular cyclopropanation involving a rhodium carbene intermediate. Dirhodium(II) complexes, such as dirhodium(II) acetate, are highly efficient catalysts for the decomposition of diazo compounds, like ethyl diazoacetate, to generate carbenes. nih.gov These carbenes can then react with an olefin within the same molecule to form the cyclopropane ring of the bicyclic system. For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole can be achieved with catalyst loadings as low as 0.005 mol% to produce 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. nih.gov
A distinct and innovative approach involves a rhodium N-heterocyclic carbene (NHC)-catalyzed tandem reaction. acs.orgnih.govacs.org This atom-economic process utilizes vinylic oxiranes as a five-atom component in a reaction with alkynes. The sequence is initiated by an intramolecular hetero-[5+2] cycloaddition, followed by a Claisen rearrangement. This diastereoselective tandem reaction provides a novel and efficient route to functionalized bicyclo[3.1.0]hexane products. acs.orgnih.gov
| Catalyst System | Substrates | Reaction Type | Key Features | Ref |
| Dirhodium(II) complexes | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | Intramolecular Cyclopropanation | Low catalyst loading, high diastereoselectivity (exo/endo control) | nih.gov |
| Rhodium NHC complex | Vinylic oxiranes, Alkynes | Tandem Hetero-[5+2] Cycloaddition/Claisen Rearrangement | Atom-economic, diastereoselective, regiospecific | acs.orgnih.gov |
Copper-Mediated Cyclizations
Copper catalysts provide versatile and powerful methods for synthesizing bicyclo[3.1.0]hexane structures, particularly through radical pathways and oxidative cyclizations.
One significant strategy is an intramolecular radical cyclopropanation that uses the simple α-methylene group of aldehydes as the C1 source for the cyclopropane ring. d-nb.infonih.gov This transformation is enabled by a cooperative catalytic system involving a Cu(I) salt and a secondary amine. The reaction proceeds with a broad range of substrates, including those with terminal and internal unactivated alkenes, and demonstrates excellent efficiency. d-nb.infonih.gov A key advantage of this method is its successful extension to an asymmetric transformation, providing access to enantioenriched bicyclo[3.1.0]hexanes that feature challenging vicinal all-carbon quaternary stereocenters. d-nb.infonih.gov
Another approach is the copper(II)-mediated intramolecular oxidative cyclopropanation of α-oxo ketene (B1206846) N,X-acetals (where X = S, O, N). acs.org For example, using CuBr₂, α-oxo ketene N,S-acetals can be efficiently converted into 2-thioalkyl-3-azabicyclo[3.1.0]hexenes under mild conditions. This method has also been successfully applied to the corresponding N,O- and N,N-acetals, yielding a variety of functionalized 3-azabicyclo[3.1.0]hexane derivatives. acs.org
| Catalyst System | Substrates | Reaction Type | Key Features | Ref |
| Cu(I) / Secondary Amine | Alkenyl aldehydes | Intramolecular Radical Cyclopropanation | Uses aldehyde α-methylene as C1 source, broad scope, asymmetric variant available | d-nb.infonih.gov |
| CuBr₂ | α-Oxo ketene N-allyl-N,X-acetals (X=S, O, N) | Intramolecular Oxidative Cyclopropanation | Mild conditions, produces functionalized 3-azabicyclo[3.1.0]hexenes | acs.org |
| Copper Catalyst | Diazo compounds | Carbene Cyclization | Key step in forming the bicyclo[3.1.0]hexane ring | scispace.com |
Gold-Catalyzed Cycloisomerizations
Cationic gold(I) complexes are exceptionally active and selective catalysts for the cycloisomerization of enynes, providing a powerful entry into the bicyclo[3.1.0]hexane framework. rsc.org The most common application is the cycloisomerization of 1,5-enynes, which rearrange to form bicyclo[3.1.0]hexene products. nih.govd-nb.info This transformation is catalyzed by complexes such as those generated in situ from (PPh₃)AuCl and a silver salt (e.g., AgSbF₆ or AgBF₄). d-nb.infonih.gov
The reaction tolerates a wide range of substitution patterns on the 1,5-enyne backbone, allowing for the construction of bicyclic systems with multiple substituents, including quaternary carbons. nih.govd-nb.info A key feature of this cycloisomerization is its stereospecificity concerning the olefin geometry: a cis-olefin in the starting enyne yields a cis-fused cyclopropane, while a trans-olefin gives the trans-fused product. nih.gov Furthermore, if an enantioenriched 1,5-enyne is used, the gold-catalyzed reaction can proceed with excellent chirality transfer to furnish an enantioenriched bicyclo[3.1.0]hexene. nih.gov In some cases, the reaction can proceed further through tandem pathways, such as a cycloisomerization-ring enlargement, to generate more complex tricyclic systems. nih.gov
| Catalyst System | Substrates | Reaction Type | Key Features | Ref |
| (PPh₃)AuCl / AgSbF₆ | Hydroxylated 1,5-enynes | Cycloisomerization | Selective formation of bicyclo[3.1.0]hexan-3-one derivatives | nih.gov |
| Cationic (PPh₃)Au(I) complexes | 1,5-enynes | Cycloisomerization | Broad substrate scope, stereospecific, excellent chirality transfer | nih.gov |
| Triphenylphosphine gold(I) tetrafluoroborate | 3-Ethynyl-3-phenyl-hex-5-en-1-yne | Enyne Cyclization | Forms 2,3-disubstituted bicyclo[3.1.0]hexenes | d-nb.info |
Palladium-Catalyzed C-H Activation and Cyclization
Palladium catalysis offers unique pathways to bicyclo[3.1.0]hexane systems, including oxidative cyclizations and, more recently, sophisticated C-H activation/functionalization reactions.
A novel palladium-catalyzed cyclization-oxidation sequence has been developed that transforms enyne-type substrates into bicyclo[3.1.0]hexanes. acs.orgnih.gov The proposed mechanism for this reaction involves a Pd(II)/Pd(IV) catalytic cycle, highlighting the ability of palladium to mediate complex oxidative transformations. acs.org This method represents a distinct approach compared to the more common cycloisomerization pathways. The first asymmetric version of this oxidative cyclization of enynes has also been reported, enabling the enantioselective synthesis of bicyclo[3.1.0]hexanes. researchgate.net
More advanced applications of palladium catalysis involve the direct functionalization of pre-formed bicyclo[3.1.0]hexane skeletons via C-H activation. A notable achievement is the transannular C-H arylation of the 3-azabicyclo[3.1.0]hexane core. nih.gov In this strategy, the nitrogen atom of the alicyclic amine directs a palladium catalyst to selectively cleave a remote Csp³–H bond on the cyclopropyl (B3062369) ring, leading to the formation of a C-C bond with an aryl partner. nih.gov This method is compatible with a wide array of functional groups on the aryl iodide coupling partner, including electron-donating and electron-withdrawing groups, aryl bromides, and even unprotected phenols. nih.gov This late-stage functionalization capability is of significant interest for medicinal chemistry applications. nih.gov
| Catalyst System | Substrates | Reaction Type | Key Features | Ref |
| Palladium Catalyst | Enyne substrates | Cyclization-Oxidation | Involves a proposed Pd(II)/Pd(IV) cycle | acs.orgnih.gov |
| Palladium Catalyst / Chiral Ligand | Enyne substrates | Enantioselective Oxidative Cyclization | Asymmetric synthesis of bicyclo[3.1.0]hexanes | researchgate.net |
| Palladium Catalyst | 3-Azabicyclo[3.1.0]hexane, Aryl iodides | Transannular C-H Arylation | Amine-directed, late-stage functionalization, broad scope | nih.gov |
Iridium and Ruthenium Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. orgsyn.org In the context of bicyclo[3.1.0]hexane synthesis, both iridium and ruthenium-based photocatalysts have been effectively employed, particularly in convergent (3+2) annulation strategies. nih.govrsc.org
A notable example involves the (3+2) annulation of aminocyclopropanes with diester-substituted cyclopropenes. nih.govresearchgate.net This method facilitates the construction of bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. The reaction can be initiated using either an organic photocatalyst, such as 4CzIPN, or an iridium-based complex like [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, under blue LED irradiation. nih.govrsc.org The iridium catalyst is particularly effective, leading to good yields across a range of cyclopropene and cyclopropylaniline derivatives. nih.govresearchgate.net Mechanistically, the process is believed to involve the single-electron oxidation of the aminocyclopropane by the excited photocatalyst, generating a radical cation which then engages with the cyclopropene to initiate the annulation cascade. nih.gov
While ruthenium-based catalysts such as Ru(bpz)₃(PF₆)₂ have been used in photoredox catalysis, in some annulation reactions for bicyclo[3.1.0]hexane synthesis, organic photocatalysts like 4CzIPN have shown slightly improved yields due to their favorable redox potentials. nih.gov The versatility of photoredox catalysis allows for broad functional group tolerance, making it a valuable method for accessing highly functionalized bicyclic scaffolds with multiple contiguous stereocenters. nih.govrsc.org
| Catalyst | Substrates | Reaction Type | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Cyclopropenes and Cyclopropylanilines | (3+2) Annulation | Forms all-carbon quaternary center; mild conditions. | Good | nih.govrsc.org |
| 4CzIPN (Organic Photocatalyst) | Cyclopropenes and Cyclopropylanilines | (3+2) Annulation | Slightly improved yield over some Ru catalysts. | 60% | nih.gov |
| Ru(bpz)₃(PF₆)₂ | Generic Alkenes and α-bromo-β-keto esters | Intramolecular Cyclopropanation | Proceeds in aqueous media at room temperature. | Broad Range | rsc.org |
Ring Contraction and Rearrangement Strategies for Bicyclo[3.1.0]hexane Formation
Ring contraction and rearrangement reactions provide powerful and often stereocontrolled pathways to the bicyclo[3.1.0]hexane skeleton from larger ring precursors.
A prominent ring contraction method is the base-promoted contraction of an epoxy ketone. researchgate.net This strategy is particularly useful for creating conformationally restricted analogues of biologically important molecules. The synthesis typically begins with a symmetric starting material like cyclohexane-1,4-dione, which is converted into an epoxy ketone intermediate. researchgate.net Subsequent treatment with a base triggers a ring contraction to afford the bicyclo[3.1.0]hexane core. This approach leverages a pseudo-enantiomeric relationship, allowing for the synthesis of both target forms from a single precursor. researchgate.net
Another classic and effective rearrangement for ring contraction is the Wolff rearrangement. thieme-connect.de This reaction involves the conversion of a cyclic α-diazo ketone into a ketene through thermal, photochemical, or metal-catalyzed elimination of nitrogen. thieme-connect.de For the synthesis of bicyclo[3.1.0]hexane derivatives, an α-diazocyclopentanone can be used as the starting material. The resulting ketene intermediate can be trapped by various nucleophiles. For instance, reaction with water or an alcohol yields a bicyclo[3.1.0]hexane carboxylic acid or ester, respectively. thieme-connect.dersc.org This method is valuable for accessing highly strained polycyclic systems. thieme-connect.de
| Strategy | Precursor | Key Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| Base-Promoted Ring Contraction | Epoxy ketone (from Cyclohexane-1,4-dione) | Base | Bicyclo[3.1.0]hexane core | researchgate.net |
| Wolff Rearrangement | α-Diazocyclopentanone | Heat, light, or metal catalyst (e.g., Ag⁺) | Bicyclo[3.1.0]hexane carboxylic acid derivatives | thieme-connect.de |
Functionalization of Precursors for this compound
The direct synthesis of this compound or the introduction of a carboxyl group at the bridgehead C1 position often relies on the strategic functionalization of carefully chosen precursors.
One effective strategy involves the Bücherer–Berg reaction on a bicyclic keto ester precursor. For instance, a racemic bicyclo[3.1.0]hexane keto ester, synthesized from 2-cyclopenten-1-one, can react with potassium cyanide and ammonium (B1175870) carbonate to produce a spiro-imidazolidinedione derivative. acs.org Subsequent hydrolysis of this intermediate yields the corresponding bicyclo[3.1.0]hexane amino acid. acs.org Although this example leads to a 6-carboxylic acid derivative, the principle of functionalizing a keto-precursor is a viable strategy.
Another approach involves the modification of nucleoside analogues where the ribose sugar is replaced by a bicyclo[3.1.0]hexane system. nih.gov In these syntheses, a precursor alcohol on the bicyclic core, such as (+)-bicyclo[3.1.0]hexane alcohol, serves as a key intermediate. nih.gov This alcohol can be converted into other functional groups. For the synthesis of carboxylic acid derivatives, an ester group can be incorporated early in the synthesis, for example, through a Sonogashira coupling with an alkyne ester. nih.gov This ester can then be hydrolyzed to the corresponding carboxylic acid in a later step. For example, an ester derivative was successfully hydrolyzed to a bicyclo[3.1.0]hexane-1'-carboxylic acid derivative using potassium hydroxide (B78521) in methanol. nih.gov This highlights a common tactic: installing a functional group that is a stable precursor to a carboxylic acid, which can be unmasked at a late stage of the synthesis.
Furthermore, the synthesis of 3-azathis compound derivatives often involves cyclopropanation of a pyrrole-based precursor, followed by functional group manipulations to yield the final acid product. This demonstrates the importance of precursor design in achieving the desired substitution pattern on the bicyclic scaffold.
Chemical Reactivity and Advanced Transformations of Bicyclo 3.1.0 Hexane 1 Carboxylic Acid and Its Core Structure
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functionalities through well-established and novel synthetic methodologies.
The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the compound's physicochemical properties and for creating linkers to other molecular fragments.
Standard esterification procedures are applicable to bicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives. For instance, treatment of the corresponding diol-protected acid with trifluoroacetic acid in ethanol (B145695) at elevated temperatures readily yields the ethyl ester. nih.gov This method highlights the compatibility of the bicyclic core with acidic reaction conditions.
Amidation reactions provide access to a wide array of derivatives with potential biological activity. nih.gov The carboxylic acid can be coupled with various amines to form amide bonds. For example, the acid can be linked to diaminoalkyl groups, a strategy used in the development of adenosine (B11128) A3 receptor ligands. nih.gov A specific example involves the reaction of the acid with methylamine, facilitated by standard coupling reagents, to produce the corresponding N-methylamide. nih.gov Similarly, more complex amides, such as those involving benzofuran-4-carboxylic acid, have been synthesized, demonstrating the versatility of this reaction. google.com
Table 1: Examples of Esterification and Amidation Reactions
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound derivative | 10% TFA in EtOH, H₂O, 70°C | Ethyl ester derivative | 74% | nih.gov |
| This compound derivative | Methylamine, Coupling agents | N-Methylamide derivative | - | nih.gov |
The removal of the carboxyl group, or decarboxylation, provides access to the parent bicyclo[3.1.0]hexane skeleton or its derivatives, which can be crucial for structure-activity relationship studies.
Several methods have been explored for the decarboxylation of bicyclo[3.1.0]hexane carboxylic acids. A reductive decarboxylation can be achieved through a one-pot procedure involving the formation of a 2-mercaptopyridine (B119420) N-oxide ester followed by a free radical reaction with tributyltin hydride. nih.gov However, this method suffers from the difficulty of removing toxic tin byproducts. A more favorable, non-toxic alternative employs tris(trimethylsilyl)silane (B43935) as the hydrogen donor. nih.gov
Electrolytic decarboxylation, specifically the Kolbe reaction, has been studied on the isomeric cis- and trans-bicyclo[3.1.0]hexane-3-carboxylic acids. acs.orgacs.org This process involves the anodic oxidation of the carboxylate to generate a radical, which subsequently loses carbon dioxide to form a bicyclo[3.1.0]hexyl radical. The fate of this radical intermediate depends on the reaction conditions and can lead to various products, including dimers and alcohols. While this study was not performed on the 1-carboxylic acid isomer, it provides valuable insight into the behavior of the bicyclo[3.1.0]hexyl system under oxidative decarboxylation conditions. acs.org In some cases, thermal decarboxylation at high temperatures (above 150°C) can also be effective. vulcanchem.com
Functionalization of the Bicyclo[3.1.0]hexane Ring System
Beyond the carboxylic acid, the bicyclic core itself can be functionalized, allowing for the introduction of substituents at various positions to modulate molecular properties.
Oxidation and reduction reactions are key for interconverting functional groups on the bicyclic scaffold. For example, secondary alcohols on the ring can be oxidized to the corresponding ketones using reagents like Dess-Martin periodinane. nih.gov The oxidation of a diol on the bicyclo[3.1.0]hexane ring to a hydroxy ketone has also been reported as a key step in the synthesis of mGluR2/3 agonists. acs.org More specialized oxidations, such as the use of iodine(V) reagents like 2-iodoxybenzoic acid (IBX), have been employed to introduce unsaturation, converting a bicyclo[3.1.0]hexanone into a bicyclo[3.1.0]hex-3-en-2-one. cdnsciencepub.com
Conversely, reduction of ketone functionalities is a common strategy. The reduction of a 4-oxo group on the bicyclic system can be achieved using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol. d-nb.info These transformations are often highly diastereoselective due to the steric constraints of the fused ring system.
The introduction of substituents via substitution reactions is a powerful tool for elaborating the bicyclo[3.1.0]hexane core. Nucleophilic substitution reactions have been successfully performed on derivatives bearing a suitable leaving group. For instance, a bromide at the C-4 position can undergo an Sₙ2 reaction with potassium thioacetate (B1230152) (KSAc) to introduce a thioacetyl group with inversion of stereochemistry. chemrxiv.org However, attempted substitutions with other nucleophiles like cyanide or fluoride (B91410) ions have been less successful, leading to complex mixtures or elimination products. chemrxiv.org Nucleophilic substitution on triflate derivatives has also been demonstrated, providing access to nitrile and dithiane adducts, albeit sometimes in modest yields due to the instability of the triflate intermediate. nih.gov
Electrophilic additions to unsaturated bicyclo[3.1.0]hexane precursors are also utilized. Methoxybromination of a cyclopentene (B43876) derivative is a key step in a sequence that ultimately forms the bicyclo[3.1.0]hexane ring via an intramolecular enolate alkylation. chemrxiv.org This highlights how electrophilic functionalization can be used to set up precursors for constructing the bicyclic system itself.
The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane system makes it an excellent platform for stereoselective synthesis. The facial bias created by the cyclopropane (B1198618) ring often directs incoming reagents to one face of the cyclopentane (B165970) ring over the other.
A notable example is the highly efficient and stereoselective intramolecular cyclopropanation reaction involving an epoxide and an ester enolate, which constructs the densely functionalized bicyclo[3.1.0]hexane skeleton with perfect endo selectivity. acs.orgacs.orgnih.gov This key transformation establishes multiple stereocenters in a single step. Similarly, palladium-catalyzed enantioselective cyclization of enyne derivatives has been developed to furnish lactones containing the bicyclo[3.1.0]hexane skeleton with high enantiomeric excess (up to 95% ee). nih.gov
Asymmetric radical cyclopropanations have also been developed, using a cooperative catalyst system to construct chiral bicyclo[3.1.0]hexane motifs containing sterically congested vicinal all-carbon quaternary stereocenters with good yields and high enantioselectivity. nih.govd-nb.info These advanced methods provide access to a wide range of enantioenriched bicyclic building blocks, which are invaluable for the synthesis of complex target molecules. nih.gov
Table 2: Examples of Stereospecific Functionalization
| Reaction Type | Key Reagents/Catalyst | Stereochemical Outcome | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Cyclopropanation | Et₃Al | Perfect endo selectivity | Densely functionalized bicyclo[3.1.0]hexane | acs.org |
| Asymmetric Oxidative Cyclization | Pd(II)/SPRIX ligand, Hypervalent iodine reagent | High enantioselectivity (up to 95% ee) | Lactone-fused bicyclo[3.1.0]hexane | nih.gov |
| Asymmetric Radical Cyclopropanation | Cu(I)/Chiral secondary amine | High enantioselectivity | Bicyclo[3.1.0]hexane with vicinal quaternary centers | nih.gov |
Ring Expansion and Ring Opening Reactions of Bicyclo[3.1.0]hexane Scaffolds
The inherent ring strain of the bicyclo[3.1.0]hexane system makes it a versatile substrate for a variety of ring expansion and ring opening reactions. These transformations leverage the release of strain energy to drive the formation of larger or acyclic structures, often with high regioselectivity and stereoselectivity. The specific pathway followed is highly dependent on the substitution pattern of the bicyclic core, the nature of the reagents, and the reaction conditions.
A notable example is the fragmentation of the 1-bicyclo[3.1.0]hexanylmethyl radical. This radical intermediate can undergo two distinct ring-opening pathways: a ring-expansion pathway involving the cleavage of the shared (endo) bond of the bicyclic system, or a non-expansion pathway through the fission of the exo bond. Studies have shown that the ring-expansion pathway is kinetically favored, leading to the formation of a 3-methylenecyclohexenyl radical. uci.edu The rate constants for these competing rearrangements have been measured, highlighting the preference for expansion. uci.edu For instance, at ambient temperatures, the use of a slow trapping agent like tri-n-butylstannane results in a greater than 120:1 ratio favoring the methylenecyclohexane (B74748) product derived from ring expansion over the 2-methyl-methylenecyclopentane from the alternative pathway. uci.edu
Another significant class of transformations involves the ring opening of functionalized bicyclo[3.1.0]hexanes. For example, the epoxide ring within the 6-oxabicyclo[3.1.0]hexane scaffold, a core structure in analogues of the natural product neplanocin C, exhibits variable stability. While it can be stable during the synthesis of certain purine (B94841) analogues, it is prone to facile intramolecular ring-opening reactions when pyrimidine (B1678525) bases are present. conicet.gov.ar Similarly, nucleophilic attack on substituted deazapurine derivatives of bicyclo[3.1.0]hexane can lead to selective ring opening of the purine scaffold itself, driven by the electron-withdrawing effects of substituents. mdpi.com
The nitrogen-containing analogues, 1-azabicyclo[3.1.0]hexanes, serve as valuable precursors for ring expansion to piperidine (B6355638) derivatives. arkat-usa.org This transformation typically proceeds via the formation of an aziridinium (B1262131) intermediate, which is then opened by a nucleophile. The strain of the fused ring system significantly influences the reactivity and the outcome of the nucleophilic attack. arkat-usa.org Thermally induced electrocyclic ring opening has also been employed, such as in the reaction of 6,6-dibromobicyclo[3.1.0]hexane, where the cyclopropane ring opens to form a π-allyl cation, which can be trapped by a nucleophile like benzylamine (B48309) to initiate a synthetic sequence. nih.gov
Table 1: Ring Opening Pathways of the 1-Bicyclo[3.1.0]hexanylmethyl Radical
| Pathway | Description | Intermediate Product | Final Product (after reduction) | Kinetic Favorability |
|---|---|---|---|---|
| Ring Expansion | Fission of the endo C-C bond shared between the rings. | 3-Methylenecyclohexenyl radical | Methylenecyclohexane | Highly favored (>120:1 at ambient temp.) uci.edu |
| Non-Expansion | Fission of the exo C-C bond of the cyclopropane ring. | 2-Methylenecyclopentyl-1-methyl radical | 2-Methyl-methylenecyclopentane | Disfavored uci.edu |
Mechanistic Investigations of Bicyclo[3.1.0]hexane Transformations
The unique reactivity of the bicyclo[3.1.0]hexane framework is a direct consequence of its strained three-dimensional structure. Mechanistic studies are crucial for understanding and predicting the outcomes of its transformations, which often involve complex radical processes, and debates between concerted and stepwise pathways in cycloadditions. The inherent strain energy of the molecule is a key driving force in these reactions.
Radical Processes and Intermediates
Radical intermediates play a central role in both the synthesis and transformation of bicyclo[3.1.0]hexane scaffolds. The development of methods for constructing this bicyclic system frequently relies on radical cyclizations. For example, an intramolecular radical cyclopropanation of unactivated alkenes, using the α-methylene group of an aldehyde as a C1 source, proceeds via a copper(I)/secondary amine cooperative catalyst system. d-nb.infonih.gov Mechanistic studies support a stepwise radical process for this formal [2+1] cycloaddition. d-nb.infonih.govresearchgate.net
The fragmentation of radicals derived from the bicyclo[3.1.0]hexane skeleton has been studied in detail. The 1-bicyclo[3.1.0]hexanylmethyl radical, for instance, presents a classic case of a cyclopropylcarbinyl radical rearrangement. uci.edu Kinetic data, determined using methods like the PTOC-thiol competition method, have provided precise rate equations for its ring-expansion and non-expansion fragmentation pathways, showing that radical stability and ring strain are critical factors governing the reaction's direction. uci.edu
Furthermore, radical-based strategies have proven effective for annulation reactions. A photoredox-mediated ring-opening of aminocyclopropanes generates radical intermediates that can participate in (3+2) annulations with cyclopropenes to afford substituted bicyclo[3.1.0]hexanes. nih.govrsc.org Another example is the 5-exo-trig free radical cyclization of a derivative of 6,6-dibromobicyclo[3.1.0]hexane, which is a key step in the total synthesis of (±)-Crinane. nih.gov These examples underscore the versatility of radical intermediates in manipulating the bicyclo[3.1.0]hexane core structure.
Table 2: Examples of Radical-Mediated Transformations Involving the Bicyclo[3.1.0]hexane Scaffold
| Transformation | Radical Generation Method | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Cyclopropanation | Cu(I)/Amine Catalysis with Aldehyde | α-Aldehydo radical | Formation of bicyclo[3.1.0]hexane skeleton | d-nb.infonih.gov |
| (3+2) Annulation | Photoredox-mediated ring-opening of aminocyclopropane | Distonic radical cation | Formation of substituted bicyclo[3.1.0]hexanes | nih.govrsc.org |
| Fragmentation | Radical initiator on a precursor | 1-Bicyclo[3.1.0]hexanylmethyl radical | Ring expansion to cyclohexene (B86901) derivatives | uci.edu |
| 5-exo-trig Cyclization | Free radical initiator (e.g., AIBN) | Aryl radical adding to an alkene | Assembly of a C3a-arylated perhydroindole | nih.gov |
Concerted vs. Stepwise Mechanisms in Cycloadditions
The mechanism of cycloaddition reactions that form or involve the bicyclo[3.1.0]hexane ring system is a subject of significant investigation, with evidence pointing to both concerted and stepwise pathways depending on the specific reactants and conditions.
Stepwise mechanisms are frequently invoked, particularly in radical-mediated processes. The intramolecular radical cyclopropanation that forms bicyclo[3.1.0]hexane skeletons from alkenyl aldehydes is supported by preliminary mechanistic studies to proceed through a stepwise radical process. d-nb.infonih.gov Similarly, the (3+2) annulation of cyclopropenes with aminocyclopropanes, initiated by photoredox catalysis, is believed to occur stepwise. nih.govrsc.org Lewis acid-catalyzed (3+2) cycloadditions of bicyclo[1.1.0]butanes (BCBs) with various partners are also proposed to occur via stepwise pathways, involving initial ring-opening of the BCB to form a cyclobutyl cation or enolate intermediate, followed by intramolecular cyclization. chinesechemsoc.org
However, concerted mechanisms have also been identified. In the 1,3-dipolar cycloaddition of a stable azomethine ylide to various cyclopropenes, computational studies analyzing the potential energy surface located four transition state structures corresponding to a concerted mechanism. beilstein-journals.org Another reaction, the visible-light-induced intramolecular dearomatization of naphthalenes with bicyclo[1.1.0]butanes, is proposed to involve a key open-shell singlet biradical intermediate that can undergo a [4π+2σ] cycloaddition, which can be considered a concerted pericyclic process. researchgate.net The choice between a concerted or stepwise pathway is often a fine balance influenced by factors such as the stability of potential intermediates (radicals, ions), steric effects, and orbital symmetry considerations.
Role of Strain Energy in Reactivity Pathways
The high ring strain of the bicyclo[3.1.0]hexane scaffold is a dominant factor governing its chemical behavior and synthetic utility. nih.govresearchgate.net This strain, which has been computationally estimated to be around 32.4 kcal/mol, is significantly higher than that of a simple cyclohexane (B81311) ring. benchchem.comswarthmore.edu This stored energy makes the bicyclic system a valuable synthetic intermediate, as its release can provide a powerful thermodynamic driving force for reactions. nih.gov
The strain energy directly influences reactivity in several ways. In cycloaddition reactions, the double bond of a cyclopropene (B1174273) is significantly more reactive than a typical exocyclic double bond precisely because of the inherent ring strain, which is released upon reaction. beilstein-journals.org This heightened reactivity allows for selective transformations, such as the chemoselective 1,3-dipolar cycloaddition to the cyclopropene double bond even in the presence of other unsaturated functionalities. beilstein-journals.org
Furthermore, strain energy dictates the pathways of ring-opening and rearrangement reactions. The kinetic preference for the ring-expansion pathway in the fragmentation of the 1-bicyclo[3.1.0]hexanylmethyl radical is a direct consequence of the relief of the significant strain associated with the fused cyclopropane ring. uci.edu The concept of using this inherent strain to control molecular architecture is a powerful strategy in synthesis. For example, the bicyclo[3.1.0]hexane scaffold can be used to create conformationally restricted analogues of bioactive molecules, where the rigidity imposed by the cyclopropylic strain locks the molecule into a specific conformation, potentially enhancing its selectivity for a biological target. nih.govacs.org
Stereochemical Investigations and Conformational Analysis of Bicyclo 3.1.0 Hexane Systems
Determination of Absolute Configuration in Chiral Bicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives
The unambiguous assignment of the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives is crucial for understanding their structure-activity relationships. A powerful approach for this determination involves a combination of chiroptical spectroscopic techniques and computational methods. Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are particularly valuable in this regard.
The methodology typically involves the measurement of ECD, VCD, and ORD spectra of the chiral molecule. rsc.orgresearchgate.net Concurrently, extensive conformational searches are performed using computational methods like Density Functional Theory (DFT) to identify the low-energy conformers of the molecule. rsc.orgresearchgate.net For each of these stable conformers, the respective chiroptical spectra are then simulated using DFT calculations. A comparison of the experimentally measured spectra with the Boltzmann-averaged simulated spectra allows for the confident assignment of the absolute configuration. rsc.org
For instance, in a study on a highly functionalized bicyclo[3.1.0]hexane derivative, the boat-like conformers were found to be significantly more stable than the chair-like ones. rsc.orgresearchgate.net The relative stability among the boat conformers was governed by the number and strength of intramolecular hydrogen bonds. By comparing the experimental ECD, ORD, and VCD spectra with the DFT-simulated spectra for the low-energy conformers, the absolute configuration of the molecule was unequivocally determined. rsc.orgresearchgate.net This combined approach of using multiple chiroptical spectroscopies in conjunction with theoretical calculations provides a high degree of confidence in the assignment of absolute configurations for complex chiral molecules like this compound derivatives. rsc.org
| Technique | Principle | Application to Bicyclo[3.1.0]hexane Systems |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chiral molecules in the UV-Vis region. | Comparison of experimental and DFT-calculated ECD spectra helps in assigning the absolute configuration. rsc.orgresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of molecules. | VCD, in combination with DFT calculations, serves as a reliable method for determining the absolute configuration of bicyclo[3.1.0]hexane derivatives. rsc.orgresearchgate.net |
| Optical Rotatory Dispersion (ORD) | The change in optical rotation of a chiral substance with a change in the wavelength of light. | ORD data, when compared with simulated spectra, provides complementary information for the assignment of absolute configuration. rsc.orgresearchgate.net |
Optical Resolution Techniques for Enantiomerically Pure this compound
The preparation of enantiomerically pure this compound is essential for the development of chiral drugs and other stereospecific applications. Several optical resolution techniques can be employed to separate the enantiomers from a racemic mixture.
One common method is diastereomeric salt formation . This involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the enantiomerically pure carboxylic acids. A similar approach has been successfully used for the resolution of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net
Another powerful technique is chromatography on a chiral stationary phase (CSP) . In this method, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective in separating derivatives of bicyclo[3.1.0]hexane. capes.gov.br For example, the diastereomeric and enantiomeric separation of bicyclo[3.1.0]hexane-1,4-diol derivatives was achieved using HPLC on chiral stationary phases like Chiralcel OD (cellulose-based) and Chiralpak AD (amylose-based). capes.gov.br
Enzymatic resolution offers a highly selective and environmentally friendly alternative. This method utilizes enzymes that can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, a process for producing optically active bicyclo[3.1.0]hexane derivatives using enzymes has been patented, highlighting the industrial applicability of this technique. google.com
| Technique | Description | Example Application |
|---|---|---|
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties. | Resolution of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net |
| Chiral Stationary Phase Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase in an HPLC system. | Separation of bicyclo[3.1.0]hexane-1,4-diol derivatives on polysaccharide-based CSPs. capes.gov.br |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Patented process for producing optically active bicyclo[3.1.0]hexane derivatives. google.com |
Conformational Preferences and Dynamics of the Bicyclo[3.1.0]hexane Ring System
The bicyclo[3.1.0]hexane ring system is conformationally restricted due to the fusion of a cyclopentane (B165970) and a cyclopropane (B1198618) ring. The five-membered ring in this system can, in principle, adopt either a boat or a chair conformation. However, extensive experimental and computational studies have shown a clear preference for a boat-like conformation. rsc.orgresearchgate.netrsc.org
X-ray crystallographic studies of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation. rsc.org This study also indicated that the five-membered ring is significantly flattened compared to cyclopentane. rsc.org
Computational studies using DFT and ab initio methods have corroborated these experimental findings. rsc.orgresearchgate.net These calculations consistently show that the boat conformers of the bicyclo[3.1.0]hexane ring are energetically more favorable than the chair conformers. rsc.orgresearchgate.net The relative energies of different boat conformations are further influenced by the nature and position of substituents, which can introduce additional steric interactions or stabilizing intramolecular hydrogen bonds. rsc.orgresearchgate.net The rigid, boat-like conformation of the bicyclo[3.1.0]hexane scaffold is a key feature that makes it a valuable tool for conformational restriction in drug design. nih.gov
| Conformation | Relative Stability | Supporting Evidence |
|---|---|---|
| Boat-like | More stable | X-ray crystallography rsc.org, DFT calculations rsc.orgresearchgate.net |
| Chair-like | Less stable | DFT calculations show higher energy compared to the boat form. rsc.orgresearchgate.net |
Diastereomeric Ratios and Stereochemical Control in Synthetic Reactions
The synthesis of substituted bicyclo[3.1.0]hexane-1-carboxylic acids often leads to the formation of diastereomers. Achieving high diastereoselectivity is a significant challenge and a key focus in the development of synthetic methodologies for this class of compounds.
One successful approach to control the diastereoselectivity is through intramolecular cyclopropanation reactions . For instance, a copper(I)/secondary amine cooperative catalytic system has been developed for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes to construct bicyclo[3.1.0]hexane skeletons. d-nb.info This method has been extended to an asymmetric transformation, providing enantioenriched bicyclo[3.1.0]hexanes with two vicinal all-carbon quaternary stereocenters in good to excellent enantioselectivity. d-nb.info
Another elegant strategy is the (3+2) annulation of cyclopropenes with aminocyclopropanes . This reaction, mediated by an organic or an iridium photoredox catalyst, allows for the convergent synthesis of bicyclo[3.1.0]hexanes. nih.govrsc.org When difluorocyclopropenes are used in conjunction with a removable substituent on the cyclopropylaniline, the reaction proceeds with high diastereoselectivity, affording valuable building blocks for medicinal chemistry. nih.govrsc.org
The choice of reagents and reaction conditions plays a crucial role in determining the diastereomeric ratio of the products. For example, in the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via 1,3-dipolar cycloaddition reactions, high diastereofacial selectivity was achieved. capes.gov.br The observed stereochemistry was confirmed by X-ray analysis and supported by DFT calculations.
| Synthetic Method | Key Features | Stereochemical Outcome |
|---|---|---|
| Intramolecular Radical Cyclopropanation | Uses a Cu(I)/secondary amine cooperative catalyst with aldehydes and unactivated alkenes. | Provides access to enantioenriched bicyclo[3.1.0]hexanes with high stereoselectivity. d-nb.info |
| (3+2) Annulation | Convergent synthesis from cyclopropenes and aminocyclopropanes under photoredox catalysis. | High diastereoselectivity, particularly with fluorinated derivatives. nih.govrsc.org |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with cyclopropenes. | High diastereofacial selectivity in the formation of spiro-fused 3-azabicyclo[3.1.0]hexanes. capes.gov.br |
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For bicyclo[3.1.0]hexane derivatives, ECD, in combination with computational methods like Density Functional Theory (DFT), provides reliable assignment of stereochemistry. researchgate.netnih.gov
In a study of a chiral bicyclo[3.1.0]hexane derivative, the experimental ECD spectrum was compared with the DFT-simulated spectra for different possible stereoisomers. researchgate.netnih.gov The excellent agreement between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous determination of its absolute configuration. researchgate.netnih.gov The chiroptical properties are influenced by the electronic transitions within the molecule, which are in turn dictated by its unique three-dimensional structure. researchgate.net
Key Research Findings:
DFT calculations have shown that for bicyclo[3.1.0]hexane derivatives, boat-like conformers are significantly more stable than chair-like conformers. researchgate.netrsc.org
The combination of ECD spectroscopy with DFT calculations has proven to be a highly reliable method for assigning the absolute configuration of complex chiral molecules like bicyclo[3.1.0]hexane analogues. researchgate.netnih.gov
Optical Rotation Dispersion (ORD) Spectroscopy in Stereochemistry
Optical Rotation Dispersion (ORD) spectroscopy, which measures the change in optical rotation of a chiral substance with the wavelength of light, is another critical tool for stereochemical analysis. acs.org Similar to ECD, ORD is highly sensitive to the stereochemical arrangement of the molecule. For complex systems like bicyclo[3.1.0]hexane derivatives, experimental ORD data are often compared with quantum chemical predictions to assign the absolute configuration. researchgate.netnih.gov
The ORD curve of a chiral molecule is directly related to its ECD spectrum through the Kronig-Kramers transforms. Therefore, these two techniques provide complementary information for stereochemical elucidation. A study on a bicyclo[3.1.0]hexane derivative demonstrated that the absolute configuration determined by ORD was consistent with that obtained from ECD and VCD, showcasing the robustness of using multiple chiroptical methods. researchgate.netnih.gov
Key Research Findings:
The combination of ORD, ECD, and VCD provides a high level of confidence in the assignment of absolute configuration for chiral bicyclo[3.1.0]hexane derivatives. researchgate.netnih.gov
Theoretical calculations of optical rotation are sensitive to the chosen computational model and the conformational landscape of the molecule. acs.org
Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Studies
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. This technique is particularly sensitive to the solution-phase conformation of chiral molecules. nih.gov For flexible molecules or those with multiple conformers in equilibrium, VCD, in conjunction with DFT calculations, can provide detailed insights into the predominant conformations and their relative energies. researchgate.netnih.gov
In the context of bicyclo[3.1.0]hexane derivatives, VCD has been instrumental in confirming the preferred conformations in solution. researchgate.netnih.gov For a functionalized bicyclo[3.1.0]hexane, conformational searches using DFT revealed that boat-like conformers were energetically favored over chair-like ones. The simulated VCD spectra of these low-energy boat conformers showed excellent agreement with the experimental spectrum, thus confirming their dominance in solution. researchgate.netnih.gov The number and strength of intramolecular hydrogen bonds were identified as key factors in determining the relative stability among the conformers. researchgate.net
Key Research Findings:
VCD spectroscopy, when paired with DFT calculations, is a powerful tool for determining the solution-state conformation of bicyclo[3.1.0]hexane derivatives. researchgate.netnih.gov
For substituted bicyclo[3.1.0]hexanes, intramolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing specific conformers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For bicyclo[3.1.0]hexane-1-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are used to confirm its unique bicyclic structure.
The ¹H NMR spectrum would be expected to show complex multiplets for the aliphatic protons of the bicyclic system due to the rigid framework and the resulting fixed dihedral angles leading to specific spin-spin coupling constants. The protons on the cyclopropane (B1198618) ring would likely appear at a higher field (lower ppm) compared to typical alkane protons due to the shielding effect of the ring current.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbon atoms of the cyclopropane ring are characteristically shifted to a higher field. The quaternary bridgehead carbon atom (C1) bearing the carboxylic acid group would have a distinct chemical shift, as would the carbonyl carbon of the carboxylic acid group, which would appear at a much lower field. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule.
Representative NMR Data for Bicyclo[3.1.0]hexane Derivatives:
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹³C | Carbonyl (COOH) | ~175-185 | Chemical shift is dependent on solvent and concentration. |
| ¹³C | C1 (quaternary) | ~30-40 | Bridgehead carbon attached to the carboxyl group. |
| ¹³C | C2, C3, C4 | ~20-35 | Cyclopentane (B165970) ring carbons. |
| ¹³C | C5 | ~25-35 | Bridgehead carbon. |
| ¹³C | C6 | ~15-25 | Cyclopropane ring carbon. |
| ¹H | CH (C5) | Multiplet | Bridgehead proton. |
| ¹H | CH₂ (C2, C3, C4) | Complex Multiplets | Diastereotopic protons of the cyclopentane ring. |
| ¹H | CH₂ (C6) | Multiplet | Protons on the cyclopropane ring, typically at a higher field. |
This table is a generalized representation based on data for bicyclo[3.1.0]hexane derivatives. Actual values for this compound may vary.
X-ray Diffraction Analysis for Solid-State Molecular Geometry
X-ray diffraction analysis of single crystals provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. For bicyclo[3.1.0]hexane derivatives, X-ray crystallography has consistently shown that the bicyclo[3.1.0]hexane skeleton adopts a boat conformation. rsc.orgnih.gov In this conformation, the five-membered ring is significantly flattened compared to an unsubstituted cyclopentane ring. nih.gov
Crystal structure analyses of various bicyclo[3.1.0]hexane derivatives have been crucial in confirming their absolute configurations, often in conjunction with the synthesis of chiral compounds. acs.org The solid-state conformation provides a static picture of the molecule, which serves as a valuable reference point for interpreting data from other spectroscopic techniques that probe the molecular structure in solution or in the gas phase. In some cases, intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, can influence the crystal packing.
Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.89(1) |
| b (Å) | 9.53(1) |
| c (Å) | 5.602(5) |
| α (°) | 104.71(2) |
| β (°) | 83.59(2) |
| γ (°) | 100.20(1) |
Data from a study on N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, illustrating typical parameters for this class of compounds. nih.gov
Microwave Spectroscopy for Gas-Phase Conformation Determination
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about the moments of inertia of a molecule, from which its gas-phase geometry can be determined with high accuracy. nih.govacs.org
Studies on the parent bicyclo[3.1.0]hexane molecule using microwave spectroscopy have confirmed its boat conformation in the gas phase. nih.govacs.org By analyzing the rotational spectra of different isotopologues, a detailed zero-point average structure can be derived, providing accurate bond lengths and angles. For this compound, microwave spectroscopy could similarly be used to determine its preferred gas-phase conformation. It would be expected that the boat conformation of the bicyclic core would be maintained. Furthermore, this technique could potentially identify different conformers related to the orientation of the carboxylic acid group relative to the bicyclic framework.
Key Research Findings from Microwave Spectroscopy of Bicyclo[3.1.0]hexane:
The technique provides precise rotational constants, which are used to determine the moments of inertia and, consequently, the molecular geometry. nih.gov
The data has confirmed the boat conformation of the bicyclo[3.1.0]hexane ring system in the gas phase. nih.govacs.org
Q & A
Q. What are the key synthetic routes to access bicyclo[3.1.0]hexane-1-carboxylic acid, and what experimental protocols are recommended for regioselective control?
The synthesis often involves photoinduced cyclization and cyclopropanation strategies. For example, pyridine derivatives can undergo photoinduced cyclization of pyridinium cations to form aziridine intermediates, followed by regioselective ring-opening and cyclopropanation of cyclopentenones to yield the bicyclo[3.1.0]hexane scaffold . Alternative routes include the Curtius process, where azides of bicyclo[3.1.0]hexane-carboxylic acids are thermally decomposed to isocyanates, enabling functional group diversification . Key protocols emphasize stereochemical control during nucleophile addition and protecting group manipulation to avoid side reactions .
Q. How can gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in bicyclo[3.1.0]hexane derivatives?
GC is critical for analyzing reaction mixtures to confirm the absence of byproducts, especially in kinetic studies of thermal decomposition (e.g., EX 725: 690–740°C, 0.5–1.0 Torr) . NMR, particularly H and C, identifies stereochemical features: for example, exo- vs. endo-substituents show distinct splitting patterns (e.g., δ 3.08 ppm for bridgehead protons in ethyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate) . Coupling constants () and NOE correlations help distinguish boat-like conformations intrinsic to bicyclo[3.1.0] systems .
Q. What thermodynamic data are available for bicyclo[3.1.0]hexane derivatives, and how do strain energies influence reactivity?
NIST data report gas-phase enthalpies of formation () and strain energies. For bicyclo[3.1.0]hexane, the strain energy (derived from heats of combustion) is ~30 kcal/mol, significantly higher than monocyclic analogs, which explains its propensity for ring-opening reactions under thermal or acidic conditions . Strain energy calculations are critical for predicting reactivity in annulation or cyclopropanation steps .
Advanced Research Questions
Q. How does stereochemical configuration impact the biological activity of this compound derivatives in neuraminidase inhibition?
Molecular docking studies reveal that exo-substituents on the bicyclo[3.1.0] scaffold optimize binding to influenza A neuraminidase active sites. For instance, the (1R,5R)-configured 2-oxo-3-azathis compound mimics the transition state of sialic acid cleavage, achieving IC values <10 nM . Resistance mutations (e.g., H274Y in N1 neuraminidase) disrupt interactions with bulky substituents, necessitating stereochemical adjustments in lead optimization .
Q. What methodologies address contradictions in kinetic data for this compound derivatives under varying reaction conditions?
Discrepancies in decomposition rates (e.g., EX 725 vs. EX 690–740) arise from competing pathways: radical-mediated vs. carbocation-driven mechanisms. Controlled studies using isotopic labeling (C or H) and time-resolved GC-MS can distinguish intermediates . For example, C-labeled this compound exhibits variations of 15–20% under oxidative vs. inert atmospheres .
Q. How do annulation strategies like (3 + 2) cycloadditions improve access to functionalized bicyclo[3.1.0]hexanes?
Rhodium-catalyzed (3 + 2) annulation of aminocyclopropanes and cyclopropenes enables rapid assembly of heterobicyclo[3.1.0]hexanes (e.g., tetrahydrofuran/pyrrolidine hybrids). Key advantages include high diastereoselectivity (>20:1 dr) and compatibility with electron-deficient dienophiles . Mechanistic studies suggest a stepwise pathway involving ylide formation and cyclization, avoiding competing [2+2] side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
